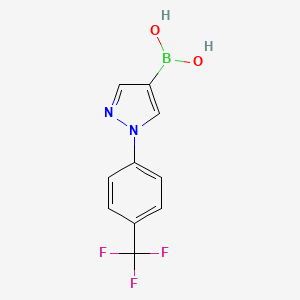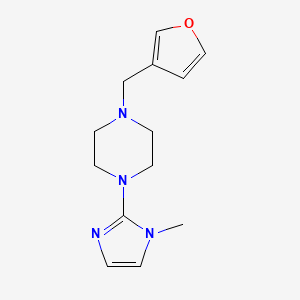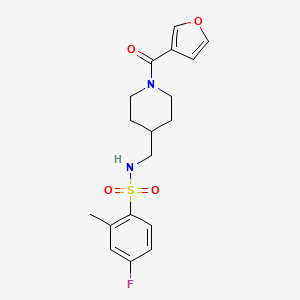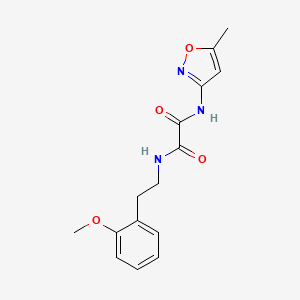![molecular formula C26H30Cl2N2O2 B2502436 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1219182-49-6](/img/structure/B2502436.png)
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride" is a complex organic molecule that appears to be related to the piperazine class of compounds. Piperazines are a group of chemical compounds that have a wide range of applications, including pharmaceuticals, where they are often used for their antipsychotic, antihistaminic, and antiparasitic properties.
Synthesis Analysis
The synthesis of piperazine derivatives can be complex, involving multiple steps and reagents. For example, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in an ethereal solution, followed by the formation of hydrochlorides by passing hydrogen chloride into the solution of corresponding bases . Similarly, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involves acetylation protection of ferulic acid, reaction with piperazine, and subsequent deacetylation to obtain the target product . These methods indicate that the synthesis of the compound would likely involve multiple steps, including protection and deprotection of functional groups, as well as careful control of reaction conditions.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, a six-membered ring containing two nitrogen atoms. The structure of the compound would include a biphenyl moiety linked through an ether linkage to the piperazine ring, which is further substituted with a chloro-methylphenyl group and a propan-2-ol moiety. The precise arrangement of these groups would determine the molecular geometry and the potential for intermolecular interactions such as hydrogen bonding, as seen in the isostructural compounds described in paper .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, depending on their functional groups. The presence of a hydroxyl group, as in the compound of interest, suggests the possibility of reactions such as esterification or etherification. Additionally, the presence of a chloro substituent could facilitate nucleophilic substitution reactions. The synthesis of related compounds, such as 2-[4-((4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, involves the reaction of a bromophenylmethyl-chlorobenzene with 2-hydroxyethylpiperazine, indicating that halogenated aromatic compounds can react with piperazine derivatives to form new bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of polar functional groups such as hydroxyl and ether in the compound would affect its solubility in various solvents. The hydrochloride salt form of the compound would likely increase its water solubility, making it more amenable to biological applications. The melting point, boiling point, and stability of the compound would depend on the intermolecular forces present in the solid state, which are often determined by the molecular conformation and the presence of hydrogen bonding, as seen in the compounds described in paper .
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Compounds with similar chemical structures have been synthesized and evaluated for their potential pharmacological activities. For example, derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were investigated for their antidepressant and antianxiety activities through Porsolt’s behavioral despair test and the plus maze method, respectively (J. Kumar et al., 2017).
Asymmetric Synthesis of Drugs
Efficient asymmetric synthesis methods have been explored for drugs that share a similar piperazine moiety. One study describes a straightforward synthesis approach for an anxiolytic drug, highlighting the importance of chiral intermediates for drug development (A. Narsaiah & B. Nagaiah, 2010).
Antidepressant Drug Development
Research has been conducted on new derivatives with action at 5-HT1A serotonin receptors and serotonin transporter, aiming to find new classes of antidepressant drugs. Such studies involve the synthesis of compounds with dual activity to explore potent antidepressant agents with new mechanisms of action (J. Martínez et al., 2001).
Alpha-Adrenoceptor Affinity
Some 1,4-substituted piperazine derivatives were synthesized and evaluated for their affinity toward alpha 1- and alpha 2-receptors, showing promising results for alpha 1-antagonistic properties. This research is indicative of the potential cardiovascular applications of compounds with a similar structural framework (H. Marona et al., 2011).
Antitumor and Antimalarial Applications
The synthesis and evaluation of piperazine-based tertiary amino alcohols and their dihydrochlorides have been explored for their antitumor activity, particularly focusing on the effect on tumor DNA methylation in vitro (N. Hakobyan et al., 2020). Additionally, piperazine and pyrrolidine derivatives were synthesized and tested for their antiplasmodial activity against Plasmodium falciparum, contributing to the search for new antimalarial agents (A. Mendoza et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN2O2.ClH/c1-20-7-10-23(27)17-26(20)29-15-13-28(14-16-29)18-24(30)19-31-25-11-8-22(9-12-25)21-5-3-2-4-6-21;/h2-12,17,24,30H,13-16,18-19H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGCQTLWIMVMOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-5-yl)-2-naphthamide](/img/structure/B2502354.png)

![1-allyl-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2502358.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1H-indol-5-yl)methanone](/img/structure/B2502359.png)
![(E)-4-(Dimethylamino)-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]but-2-enamide](/img/structure/B2502361.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2502362.png)

![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2502364.png)


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2502372.png)
![2,2,2-Trifluoro-N-{2-[(2-fluorophenyl)formamido]ethyl}acetamide](/img/structure/B2502373.png)

